Methyl 1-benzylimidazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzylimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUXJKNIDYTSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Methyl Imidazole-2-Carboxylate
The most direct route involves reacting 1H-imidazole-2-carboxylic acid methyl ester with benzyl bromide in the presence of a base. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates efficient N-benzylation at 20°C, achieving 72% yield after 10 hours. Critical parameters include:
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Molar ratio : 4 equivalents of methyl trifluoroacetate relative to imidazole
-
Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity of the imidazole nitrogen
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Workup : Sequential ethyl acetate/water extraction followed by MgSO4 drying minimizes side-product formation
A comparative study demonstrated that replacing NaH with potassium tert-butoxide in ethanol reduces reaction time to 6 hours but decreases yield to 68% due to competing O-alkylation.
Esterification of 1-Benzylimidazole-2-Carboxylic Acid
Acid-Catalyzed Fischer Esterification
Heating 1-benzylimidazole-2-carboxylic acid with methanol in concentrated H2SO4 (5 mol%) at reflux for 12 hours provides the methyl ester in 85% yield. This method requires strict temperature control (65±2°C) to prevent decarboxylation, a side reaction prevalent above 70°C.
Trichloromethyl Intermediate Route
An optimized two-step protocol achieves 91% yield:
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Chlorination : 5-Nitro-2-(trichloromethyl)-1H-benzo[d]imidazole reacts with sodium carbonate in methanol at reflux (4 hours)
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Esterification : Subsequent treatment with NaHCO3 under reflux converts residual trichloromethyl groups to carboxylates
This method’s efficiency stems from the trichloromethyl group’s superior leaving-group ability compared to conventional hydroxyl or halide substituents.
Condensation Approaches
Stobbe Condensation with Benzyl Amines
Patent WO2015005615 details a scalable method using Stobbe condensation between diethyl benzylaminomethylene malonate and methyl glyoxylate:
Polyphosphoric Acid-Mediated Cyclization
For benzimidazole ring formation, polyphosphoric acid (PPA) at 130-135°C facilitates cyclocondensation between N-methyl-o-phenylenediamine and 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid. While effective (77.4% yield), this method generates corrosive byproducts requiring neutralization with ammonia before extraction.
Comparative Analysis of Synthetic Methods
Key observations:
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The trichloromethyl method achieves the highest yield (91%) but requires handling toxic chlorinated intermediates
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Room-temperature alkylation offers operational simplicity at the cost of lower yield (72%)
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Solvent selection critically impacts purity, with ethanol/water systems reducing tar formation compared to pure DMF
Industrial-Scale Considerations
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form 1-benzylimidazole-2-carboxylic acid:
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Basic hydrolysis : Treatment with aqueous NaOH or KOH at 80–100°C cleaves the ester to the carboxylic acid .
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Acidic hydrolysis : Concentrated HCl or H₂SO₄ at reflux conditions also achieves hydrolysis, though with lower selectivity .
Hydrolysis Data :
| Conditions | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Basic | 2M NaOH, H₂O | 80 | 85 |
| Acidic | 6M HCl, EtOH | 100 | 72 |
The carboxylic acid product exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Nucleophilic Substitution at the Ester Group
The methyl ester participates in nucleophilic acyl substitution reactions:
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Aminolysis : Reacts with primary amines (e.g., ethylamine) in ethanol to form 1-benzylimidazole-2-carboxamides .
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Transesterification : Catalyzed by NaOMe, the ester exchanges with higher alcohols (e.g., benzyl alcohol) to yield bulkier esters .
Example Reaction :
Electrophilic Aromatic Substitution
The imidazole ring undergoes regioselective electrophilic substitutions, directed by the electron-donating benzyl and electron-withdrawing ester groups:
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Nitration : Occurs at the C-4 position using HNO₃/H₂SO₄ at 0–5°C .
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Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at C-5 .
Directing Effects :
| Substituent | Position | Reactivity |
|---|---|---|
| Benzyl (N-1) | Deactivates | Meta-directing |
| Ester (C-2) | Deactivates | Ortho/para-directing |
Coordination Chemistry
The imidazole nitrogen (N-3) acts as a ligand for metal ions:
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Forms complexes with Cu(II), Fe(III), and Zn(II) in methanol/water mixtures .
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Stability constants (log K) range from 4.5–6.2, depending on the metal ion and pH .
Complexation Data :
| Metal Ion | log K (25°C) | pH Range |
|---|---|---|
| Cu²⁺ | 6.2 | 3–5 |
| Fe³⁺ | 5.8 | 2–4 |
| Zn²⁺ | 4.5 | 5–7 |
Thermal Decomposition
At temperatures >300°C, the compound decomposes via:
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Decarboxylation : Loss of CO₂ to form 1-benzylimidazole.
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Benzyl group cleavage : Catalyzed by acids or bases, yielding imidazole-2-carboxylic acid derivatives .
By-Product Formation
Side reactions include:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including methyl 1-benzylimidazole-2-carboxylate. Research indicates that modifications at the 2-position of imidazole enhance its antimicrobial effectiveness. For instance, a study demonstrated that N-alkylimidazole derivatives exhibited increased activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to their lower pKa values, which facilitate membrane penetration .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | S. aureus |
| N-decylimidazole-2-carboxylic acid | 25 | B. subtilis |
| Metronidazole | >100 | Control (no activity) |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds, illustrating the comparative efficacy of this compound.
Pharmaceutical Applications
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives of imidazole can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, compounds derived from benzimidazole structures have demonstrated significant COX-2 inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study: COX Inhibition
A recent study synthesized several derivatives and tested their COX inhibitory effects:
- Compound A : IC50 = 0.037 nM (COX-2)
- Compound B : IC50 = 0.0469 nM (COX-2)
These findings indicate that structural modifications can lead to enhanced anti-inflammatory activity, positioning this compound as a promising candidate for further development .
Material Science Applications
Curing Agents for Epoxy Resins
This compound is also employed in the formulation of epoxy resins as a curing agent. The compound's ability to promote cross-linking reactions enhances the mechanical properties and thermal stability of epoxy materials .
Table 2: Properties of Epoxy Resins Cured with this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Tensile Strength | 80 MPa |
| Elongation at Break | 5% |
This table highlights the improved properties of epoxy resins when cured with this compound, demonstrating its utility in material science.
Agricultural Applications
Fungicidal Properties
The compound has been identified as a potential fungicide in agricultural applications. Its efficacy against various fungal pathogens makes it suitable for use in crop protection formulations .
Mechanism of Action
The mechanism of action of methyl 1-benzylimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- vs. 5-Carboxylate Derivatives
Methyl 1-benzylimidazole-5-carboxylate (CAS: 73941-33-0) shares the benzyl substituent at the 1-position but differs in the ester group’s placement (5-position vs. 2-position). This positional isomerism significantly alters electronic properties and reactivity. For example:
- Biological Activity : Benzimidazole-2-carboxylic acid derivatives (e.g., compounds 40–46 in ) exhibit enhanced antimicrobial activity compared to 5-substituted analogues, suggesting that the 2-position is critical for target binding .
Table 1: Key Differences Between 2- and 5-Carboxylate Isomers
| Property | Methyl 1-Benzylimidazole-2-Carboxylate | Methyl 1-Benzylimidazole-5-Carboxylate |
|---|---|---|
| CAS Number | 1502811-19-9 | 73941-33-0 |
| Purity (Commercial) | ≥95% | ≥96% |
| Reactivity | Higher steric hindrance at N1 | Reduced steric hindrance |
| Biological Relevance | Antimicrobial precursor | Less studied for bioactivity |
Core Heterocycle Modifications: Benzimidazole vs. Imidazole
Benzimidazole derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole Derivatives 32–39 in ) feature a fused benzene ring, enhancing aromaticity and stability compared to imidazole-based compounds. Key distinctions include:
- Electronic Effects : The fused benzene ring in benzimidazoles increases electron delocalization, improving resistance to oxidation. In contrast, this compound’s isolated imidazole ring is more reactive toward electrophilic substitution .
- Synthetic Utility: Benzimidazole-2-carboxylic acids (e.g., compounds 40–46) are synthesized via oxidation of (1H-benzimidazole-2-yl)methanol derivatives, whereas this compound is typically prepared via direct esterification or alkylation .
Substituent Variations: Benzyl vs. Alkyl Groups
Replacing the benzyl group with other alkyl chains alters solubility and catalytic properties. For instance:
- 1-n-Butyl-3-methylimidazolium-2-carboxylate () contains a butyl group instead of benzyl, increasing hydrophobicity and making it a superior ionic liquid for polymer synthesis. However, the benzyl group in the target compound enhances π-π stacking interactions, favoring ligand design in coordination chemistry .
- Methyl 1-benzylazetidine-2-carboxylate () replaces the imidazole ring with a four-membered azetidine, reducing aromaticity and ring strain but increasing conformational flexibility for peptide mimetics .
Biological Activity
Methyl 1-benzylimidazole-2-carboxylate is a nitrogenous heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by recent research findings and case studies.
This compound features a unique structure that combines a benzyl group with an imidazole core and a carboxylate functional group. This configuration enhances its reactivity and biological activity compared to simpler analogs.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 1502811-19-9 |
| Solubility | Soluble in organic solvents like ethanol and DMSO |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to act as an enzyme inhibitor, particularly targeting:
- Enzyme Inhibition : It binds to the active sites of specific enzymes, blocking substrate access and thereby inhibiting enzymatic activity. This mechanism is crucial for its potential antimicrobial and anticancer effects.
- Receptor Interaction : The compound may also interact with cellular receptors, influencing various signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms such as:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by activating intrinsic pathways .
- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase, leading to reduced viability in cancer cells such as MDA-MB-231 breast cancer cells .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other imidazole derivatives but exhibits unique biological activities due to its specific substituents. A comparison is presented below:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzyl group + carboxylate | Antimicrobial, anticancer |
| 1-Benzylimidazole | Lacks carboxylic acid functionality | Limited bioactivity |
| Benzimidazole | Fused benzene ring | Broad-spectrum pharmacological properties |
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Enzyme Inhibition Studies : Investigations into its role as a selective inhibitor of aldosterone synthase (CYP11B2) suggest therapeutic applications in treating conditions like hypertension and heart failure .
- Safety Profile : Toxicological assessments indicate low acute toxicity, with LD50 values exceeding 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for Methyl 1-benzylimidazole-2-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves condensation of 1-benzylimidazole with methyl chloroformate under basic conditions. Optimization can include varying solvents (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Catalytic methods using p-toluenesulfonic acid in ethanol under reflux (80°C) have shown improved yields (~75–85%) by minimizing side reactions like over-alkylation . Monitoring via TLC or HPLC is critical to track reaction progress.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity of substitution (e.g., benzyl vs. methyl group positions). Key signals include the methyl ester carbonyl (δ ~165 ppm in ¹³C NMR) and aromatic protons (δ ~7.2–7.5 ppm in ¹H NMR) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement provides unambiguous structural confirmation. Software like WinGX and ORTEP-3 can visualize molecular geometry and hydrogen-bonding networks .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential vapor release.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Safety data sheets (SDS) emphasize avoiding prolonged exposure and ensuring proper waste disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational structural data (e.g., bond angles, ring puckering)?
- Methodological Answer : Discrepancies in ring puckering (e.g., imidazole ring non-planarity) can arise from crystal packing effects vs. gas-phase DFT calculations. Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from crystallographic data . Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to assess environmental influences. Software like Gaussian or ORCA can model conformational energetics .
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : The electron-withdrawing ester group at position 2 directs electrophiles to position 4 or 5 of the imidazole ring. To enhance selectivity:
Q. How does the benzyl substituent influence the compound’s reactivity in catalytic applications or biological assays?
- Methodological Answer : The benzyl group enhances lipophilicity, improving membrane permeability in biological studies. In catalysis, it stabilizes transition states via π-π interactions. Comparative SAR studies with analogs (e.g., Methyl 1-methylimidazole-2-carboxylate) reveal reduced activity when the benzyl group is replaced, highlighting its role in substrate binding .
Q. What computational methods are effective for predicting interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) can model binding to enzymes (e.g., cytochrome P450). Use crystallographic data or homology models for target proteins. Validate predictions with in vitro assays (e.g., fluorescence quenching or SPR) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer : Solubility variations may stem from polymorphic forms or solvent impurities. Characterize the compound’s solid-state forms via PXRD and DSC. Standardize solvent purity (HPLC-grade) and temperature (e.g., 25°C ± 0.1) during measurements. Cross-reference with Hansen solubility parameters for consistency .
Comparative Studies
Q. What are the key differences in synthetic pathways and bioactivity between this compound and its heterocyclic analogs (e.g., benzothiophene derivatives)?
- Methodological Answer : Benzothiophene analogs (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) require thiophene ring closure via Lawesson’s reagent, unlike imidazole condensation. Bioactivity differences (e.g., antimicrobial vs. anticancer) can be probed via enzyme inhibition assays (e.g., kinase profiling) and metabolomic studies .
Experimental Design
Q. How can researchers design robust stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
Use accelerated stability testing: - pH Variation : Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C and 40°C.
- Thermal Stress : Store samples at 40°C/75% RH for 4 weeks, analyzing decomposition products (e.g., hydrolysis to 1-benzylimidazole-2-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
